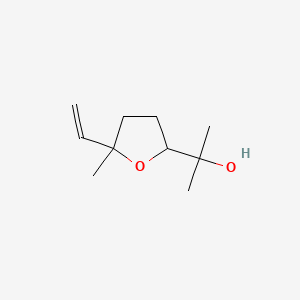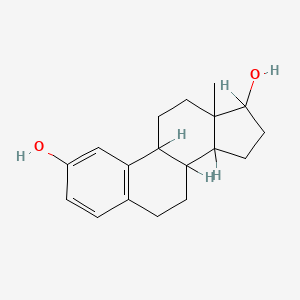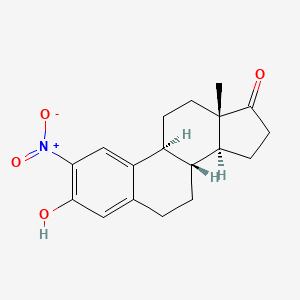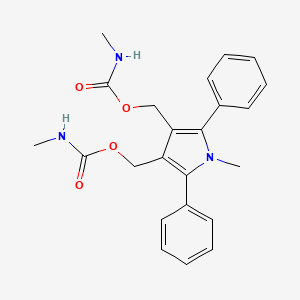
1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate)
Übersicht
Beschreibung
1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) is a chemical compound that is commonly used in scientific research. This compound has a variety of applications in the field of biochemistry and physiology, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activities : The bis[N-(2-propyl)carbamate] derivatives of similar compounds have been synthesized and tested for their reactivities and antineoplastic activities. Some derivatives showed significant activity against P388 lymphocytic leukemia (Anderson & Heider, 1986).
Evaluation as Antineoplastic Agents : A series of bis(hydroxymethyl)-substituted heterocycles, including pyrrole derivatives, were synthesized and evaluated for potential antineoplastic properties. However, none of the bis(carbamates) prepared were active against murine P388 lymphocytic leukemia (Anderson & Jones, 1984).
Synthesis and Antileukemic Activity : The synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles revealed that all of the bis(carbamates) were active in vivo against P388 lymphocytic leukemia, with one compound showing particularly high levels of activity (Anderson, Heider, Raju, & Yucht, 1988).
Potential Antitumor Agents : A study involved the synthesis of methyl 2,3-bis(hydroxymethyl)-5-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-6-carboxylate bis(N-methylcarbamate) derivatives, indicating their potential as antitumor agents. However, the synthesized compounds were inactive against murine P388 lymphocytic leukemia (Anderson & Mulumba, 1984).
Synthesis and Evaluation of Chemical Reactivity : The synthesis of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate) and its derivatives as potential water-soluble prodrugs demonstrated varying levels of antineoplastic activity against murine P388 lymphocytic leukemia and B16 melanocarcinoma (Anderson, Chang, & Mcpherson, 1983).
Initiators of ε-Caprolactone Polymerization : Research on tridentate 2,5-bis(N-aryliminomethyl)pyrroles and their reactions with yttrium complexes explored their use as initiators for ε-caprolactone polymerization, demonstrating the versatility of pyrrole-based compounds in organometallic chemistry (Matsuo, Mashima, & Tani, 2001).
Antileukemic Activity of Derivatives : The synthesis and testing of phenyl-substituted derivatives of similar pyrrole bis(N-methylcarbamate) compounds showed significant antileukemic activity against P388 lymphocytic leukemia in mice (Anderson & Halat, 1979).
Chemical Reactivity and Antileukemic Activity : Studies on bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of pyrrolo[1,2-c]thiazoles showed active compounds against murine P388 lymphocytic leukemia, with reactivities depending on the oxidation state of sulfur (Anderson & Mach, 1987).
Eigenschaften
IUPAC Name |
[1-methyl-4-(methylcarbamoyloxymethyl)-2,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-24-22(27)29-14-18-19(15-30-23(28)25-2)21(17-12-8-5-9-13-17)26(3)20(18)16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDDGAXQARZPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCC1=C(N(C(=C1COC(=O)NC)C2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222884 | |
| Record name | 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
CAS RN |
72572-62-4 | |
| Record name | 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072572624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC301486 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-2,5-diphenyl-3,4-bis(hydroxymethyl)pyrrole bis(N-methylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



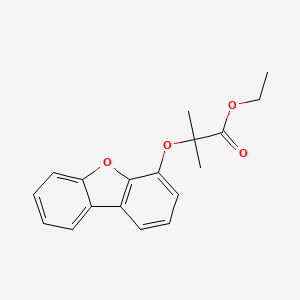

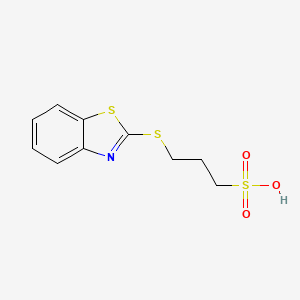
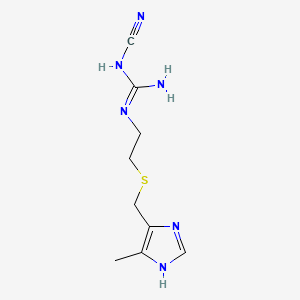
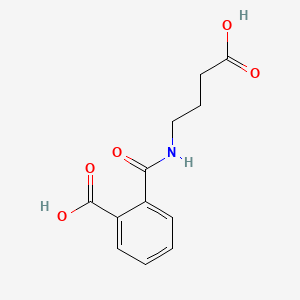
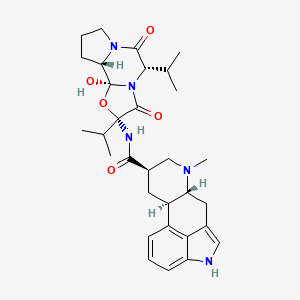
![2-[[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-oxopentyl]amino]acetic acid](/img/structure/B1204046.png)


